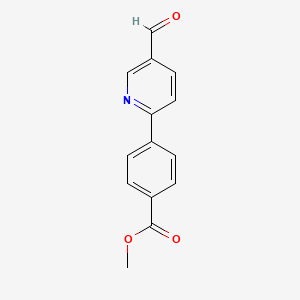

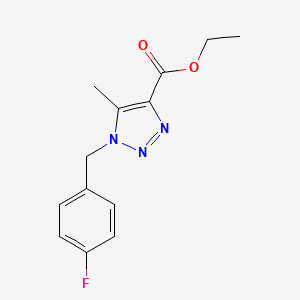

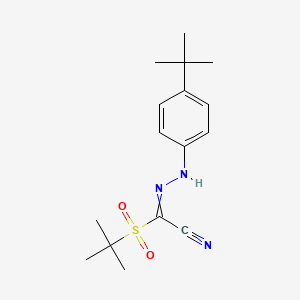

![molecular formula C12H8Cl2O2S2 B1303980 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 251096-84-1](/img/structure/B1303980.png)

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfur-containing heterocycles is a topic of interest due to their potential applications in various fields. Paper describes a radical relay strategy to generate 3-(methylsulfonyl)benzo[b]thiophenes, which, while not the same, shares a commonality in the sulfur-containing motif. The process involves a photocatalyst under visible light irradiation and uses a catalytic amount of sodium methylsulfinate as an initiator. This method highlights the importance of mild conditions and the use of radicals in the synthesis of sulfur-containing compounds.

Molecular Structure Analysis

The molecular structure of sulfur-containing heterocycles can be quite complex, as demonstrated in paper . The paper discusses the synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives and their hydrogen-bonded ribbon structures. Although the specific compound is not mentioned, the structural analysis of these derivatives can provide insights into the conformation and bonding patterns that might be expected in similar sulfur-containing compounds.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid. However, the synthesis methods and structural analyses discussed in papers and suggest that sulfur-containing compounds can participate in a variety of chemical reactions, often facilitated by the presence of sulfur as a key functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly addressed in the provided papers. Nonetheless, the synthesis and structural data from papers and imply that sulfur-containing heterocycles can exhibit unique properties due to their molecular conformation and the presence of sulfur. These properties may include reactivity under mild conditions, the formation of specific crystal structures, and the ability to form hydrogen bonds, which can affect their physical state and solubility.

科学的研究の応用

Chemiluminescence in Organic Synthesis

The synthesis and study of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, including those related to thiophene derivatives, have shown potential in creating materials that exhibit chemiluminescence. Such materials have applications in sensors, imaging, and as probes in biological systems due to their ability to emit light upon chemical reaction without the need for external light sources (Watanabe et al., 2010).

Catalysis in Organic Reactions

Research into sulfuric acid derivatives, such as "[3-(3-silicapropyl)sulfanyl]propyl)ester," has demonstrated their effectiveness as recyclable catalysts for condensation reactions and for the synthesis of complex organic molecules, including pyrazolones and imidazoles. These catalysts facilitate reactions under mild conditions, offering a greener alternative to traditional methods (Tayebi et al., 2011), (Tavakoli et al., 2012).

Material Science and Polymer Chemistry

Studies have explored the synthesis of polyimides and metal-organic systems involving thiophenyl-substituted compounds. These materials are noted for their high refractive indices, small birefringence, and good thermomechanical stabilities, making them suitable for applications in optoelectronics and as components in advanced composite materials (Tapaswi et al., 2015).

Heterocyclic Chemistry and Drug Discovery

The synthesis of heterocyclic compounds, such as imidazoles and pyrimidines, utilizing sulfuric acid derivatives shows promise in the development of new pharmaceuticals and organic materials. These compounds have potential applications in drug discovery due to their diverse biological activities and structural properties (Glushkov et al., 2021).

特性

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(5-9(8)14)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDVTOVFHVWOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173366 |

Source

|

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid | |

CAS RN |

251096-84-1 |

Source

|

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251096-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

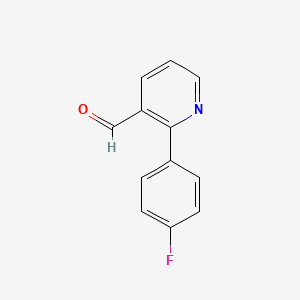

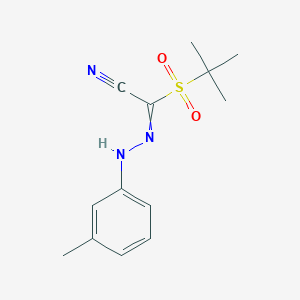

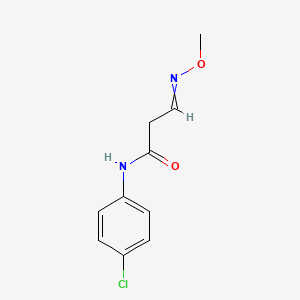

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

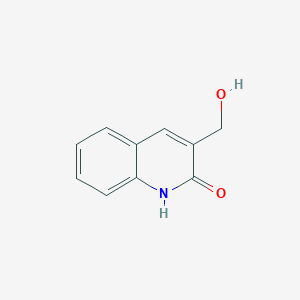

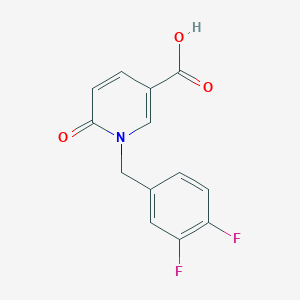

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)